molecular formula C22H24N4O3 B2645814 (2-Methoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705069-10-8

(2-Methoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2645814
CAS No.: 1705069-10-8
M. Wt: 392.459
InChI Key: SSVQCNXUFZZDHX-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound featuring a pyridine ring substituted with a methoxy group, a piperidine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Piperidine Derivative Synthesis: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative and a halogenated precursor.

    Coupling Reactions: The final step involves coupling the oxadiazole and piperidine derivatives with the methoxypyridine moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the pyridine ring can undergo oxidation to form a hydroxyl group or further oxidation to form a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Methoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Its structural components, like the oxadiazole ring, are known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. The presence of multiple pharmacophores within the molecule suggests it could interact with various biological pathways, offering potential as a multi-target drug.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone would depend on its specific biological target. Generally, compounds with oxadiazole rings can inhibit enzymes or receptors by binding to their active sites, disrupting normal biological functions. The piperidine ring may enhance binding affinity and selectivity towards certain receptors.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxypyridin-3-yl)(3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
  • (2-Methoxypyridin-3-yl)(3-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Uniqueness

The uniqueness of (2-Methoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the o-tolyl group, in particular, can influence the compound’s steric and electronic properties, potentially leading to unique interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-15-7-3-4-9-17(15)20-24-19(29-25-20)13-16-8-6-12-26(14-16)22(27)18-10-5-11-23-21(18)28-2/h3-5,7,9-11,16H,6,8,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVQCNXUFZZDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=C(N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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